3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide
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Overview
Description
3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy, trifluoroethyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Dichlorophenoxy Intermediate: This step involves the reaction of 2,3-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.
Synthesis of Pyrazolyl Intermediate: The pyrazolyl intermediate is synthesized by reacting 1-(2,2,2-trifluoroethyl)-1H-pyrazole with a suitable reagent.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the pyrazolyl intermediate in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger quantities.
Purification Techniques: Utilizing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell function and behavior.
Properties
Molecular Formula |
C19H14Cl2F3N3O2 |
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Molecular Weight |
444.2 g/mol |
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C19H14Cl2F3N3O2/c20-15-5-2-6-16(17(15)21)29-10-12-3-1-4-13(7-12)18(28)26-14-8-25-27(9-14)11-19(22,23)24/h1-9H,10-11H2,(H,26,28) |
InChI Key |
CNWWLFTWWOGIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC(F)(F)F)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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